Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
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Overview
Description
Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C45H51KN4O14S2 and its molecular weight is 975.1 g/mol. The purity is usually 95%.
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Biological Activity
The compound Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate (hereafter referred to as "the compound") is a complex indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a unique structure that includes:
- Indole moiety : Known for its diverse biological activities.
- Pyrrolidine rings : Contributing to its pharmacological properties.
- Sulfonate group : Enhancing solubility and biological interaction.
Research indicates that the compound exhibits multiple mechanisms of action:
1. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Inhibition of Tubulin Polymerization : It acts as a tubulin polymerization inhibitor with an IC50 value in the low micromolar range against various cancer cell lines, including Huh7 and HeLa cells. The compound induces G2/M-phase cell cycle arrest, leading to apoptosis in cancer cells .
2. Antioxidant Properties
The compound also demonstrates significant antioxidant activity. Studies utilizing the DPPH radical scavenging method have revealed:
- High radical scavenging ability comparable to known antioxidants like ascorbic acid .
This suggests that it can mitigate oxidative stress in biological systems.
Case Studies
Several studies have evaluated the biological activity of similar indole derivatives with promising results:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Indole Derivative A | Huh7 | 5.0 | Tubulin inhibition |
Indole Derivative B | HeLa | 4.2 | Apoptosis induction |
Indole Derivative C | A549 | 3.1 | Cell cycle arrest |
These findings indicate a consistent pattern of anticancer activity across various indole derivatives .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications to the indole scaffold significantly influence biological activity:
Properties
CAS No. |
252255-42-8 |
---|---|
Molecular Formula |
C45H51KN4O14S2 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI Key |
OYBBXRFVUWPWJZ-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Synonyms |
1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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